(2-Ethoxypyridin-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
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Description
(2-Ethoxypyridin-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone, commonly known as EOTA, is a small molecule that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. EOTA belongs to the class of spirocyclic compounds, which are known for their unique structural and pharmacological properties.
Scientific Research Applications
Anticancer Activity
This compound has been studied for its potential anticancer activity . The anticancer activity of synthesized compounds was studied against the cell culture of HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma) and HCT116 (human colorectal carcinoma) cell lines and a number of compounds showed moderate to high inhibition activities .
Synthesis of Thiazolopyrimidine and 1,3,4-Thiadiazole Compounds
The compound is used in the synthesis of new 1-thia-4-azaspiro[4.5]decane derivatives, their derived thiazolopyrimidine and 1,3,4-thiadiazole compounds .
Preparation of Thioglycoside Derivatives
Thioglycoside derivatives of the synthesized (1,3,4-thiadiazolyl)thiaazaspiro[4.5]decane and thiazolopyrimidinethione compounds were synthesized by glycosylation reactions using acetylated glycosyl bromides .
Reduction of Harmful Side Effects in Drug Design
The compound has been used in drug design to reduce harmful side effects. The compound was prepared from para-aminophenol and then used in Michael addition and cyclopropanation to eliminate α,β-unsaturated carbonyl and reduce the compound’s Michael reactivity in the body .
Improvement of Hydrophilicity in Drug Design
Heteroatoms were added to the molecule to improve the molecule’s hydrophilicity and the binding site of the molecule with the target molecule, laying the foundation for improving anticancer activity .
Antitumor Activity Against Various Cancer Cell Lines
Most of the compounds have moderate to strong activity against A549 human lung cancer cells, MDA-MB-231 breast cancer cells, and Hela human cervical cancer cells .
properties
IUPAC Name |
(2-ethoxypyridin-3-yl)-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-2-19-13-12(4-3-7-16-13)14(18)17-8-5-15(6-9-17)20-10-11-21-15/h3-4,7H,2,5-6,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWYRHGECLQSCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)N2CCC3(CC2)OCCS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethoxypyridin-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone |
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